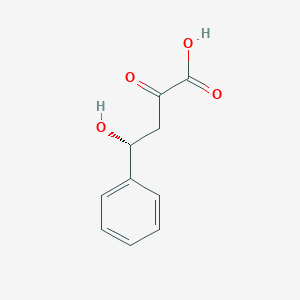
(R)-4-Hydroxy-2-oxo-4-phenylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-Hydroxy-2-oxo-4-phenylbutanoic acid is an organic compound that belongs to the class of alpha-keto acids It is characterized by the presence of a hydroxyl group, a keto group, and a phenyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Hydroxy-2-oxo-4-phenylbutanoic acid can be achieved through several methods. One common approach involves the use of asymmetric synthesis techniques to ensure the production of the desired enantiomer. For instance, the compound can be synthesized via the aldol condensation of benzaldehyde with pyruvate, followed by reduction and hydrolysis steps. The reaction conditions typically involve the use of a base such as sodium hydroxide and a reducing agent like sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of ®-4-Hydroxy-2-oxo-4-phenylbutanoic acid may involve the use of biocatalysts to achieve high enantioselectivity. Enzymatic methods, such as the use of specific dehydrogenases, can be employed to convert precursors into the desired product with high efficiency and purity. These methods are advantageous due to their mild reaction conditions and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
®-4-Hydroxy-2-oxo-4-phenylbutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of 4-oxo-4-phenylbutanoic acid.
Reduction: The keto group can be reduced to form a secondary alcohol, yielding 4-hydroxy-4-phenylbutanoic acid.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions include 4-oxo-4-phenylbutanoic acid, 4-hydroxy-4-phenylbutanoic acid, and various substituted phenyl derivatives, depending on the specific reaction and conditions employed.
Scientific Research Applications
®-4-Hydroxy-2-oxo-4-phenylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of ®-4-Hydroxy-2-oxo-4-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in metabolic processes, leading to the formation of various metabolites. The compound’s effects are mediated through its ability to modulate enzyme activity and influence cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to ®-4-Hydroxy-2-oxo-4-phenylbutanoic acid include other alpha-keto acids and hydroxy acids, such as pyruvic acid, lactic acid, and alpha-ketoglutaric acid.
Uniqueness
What sets ®-4-Hydroxy-2-oxo-4-phenylbutanoic acid apart is its specific structural features, including the presence of a phenyl group and its chiral nature. These characteristics confer unique reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10O4 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
(4R)-4-hydroxy-2-oxo-4-phenylbutanoic acid |
InChI |
InChI=1S/C10H10O4/c11-8(6-9(12)10(13)14)7-4-2-1-3-5-7/h1-5,8,11H,6H2,(H,13,14)/t8-/m1/s1 |
InChI Key |
ZVKBCOYYUAQBRP-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CC(=O)C(=O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(Benzo[d]thiazol-5-yl)propan-1-amine](/img/structure/B13352054.png)

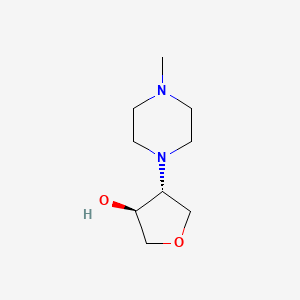

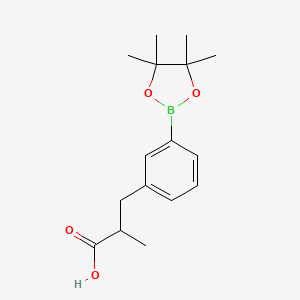
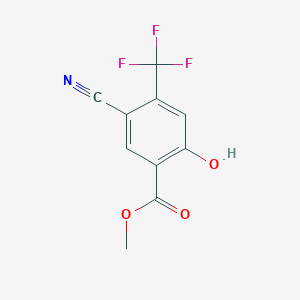
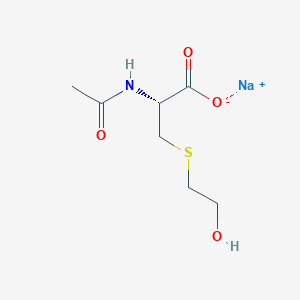
![N-(1-cyano-1,2-dimethylpropyl)-2-({5-[(3-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanamide](/img/structure/B13352100.png)

![3-[(Propan-2-ylsulfanyl)methyl]-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352116.png)
![(1R,2S,5S)-6,6-Dimethyl-N-((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)-3-(2-(4-(trifluoromethoxy)phenoxy)acetyl)-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B13352130.png)
